molecular formula C20H24N10O13P2 B12421185 2',3'-cGAMP

2',3'-cGAMP

Cat. No.: B12421185
M. Wt: 674.4 g/mol
InChI Key: XRILCFTWUCUKJR-WGKJRFPRSA-N
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Description

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate (2’,3’-cGAMP) is a cyclic dinucleotide that plays a crucial role in the innate immune response of mammalian cells. It is synthesized by the enzyme cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase (cGAS) in response to the presence of double-stranded DNA in the cytoplasm. This compound acts as a second messenger, binding to and activating the stimulator of interferon genes (STING) pathway, which leads to the production of type I interferons and other immune-modulatory genes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The chemical synthesis of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate involves multiple steps and often results in low yields. One method involves the use of organic solvents and complex reaction conditions .

Industrial Production Methods

To achieve a more efficient and environmentally friendly production process, recombinant production methods have been developed. For instance, the murine cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase (mcGAS) can be expressed in Escherichia coli cells. The recombinant enzyme catalyzes the formation of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate, which is then secreted into the supernatant. Optimization of media composition, supplementation of divalent cations, and temperature control can significantly improve yields .

Chemical Reactions Analysis

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include enzymes like phosphodiesterases and specific buffer solutions to maintain optimal pH levels. The major products formed from these reactions are Guanosine Monophosphate and Adenosine Monophosphate .

Mechanism of Action

The mechanism of action of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate involves its synthesis by cGAS in response to cytosolic double-stranded DNA. The compound then binds to STING, a membrane protein located in the endoplasmic reticulum. This binding triggers the oligomerization and translocation of STING to the trans-Golgi network, initiating a signaling cascade that activates TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). The activation of these molecules leads to the production of type I interferons and other immune-modulatory genes .

Properties

Molecular Formula

C20H24N10O13P2

Molecular Weight

674.4 g/mol

IUPAC Name

2-amino-9-[(1R,6R,8R,9R,10S,15R,17R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one

InChI

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10?,11-,12-,13-,18-,19-/m1/s1

InChI Key

XRILCFTWUCUKJR-WGKJRFPRSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O1)O)O)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O

Origin of Product

United States

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